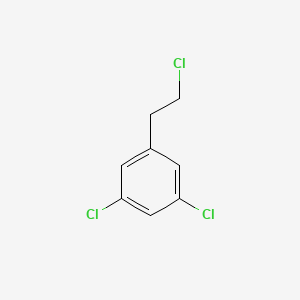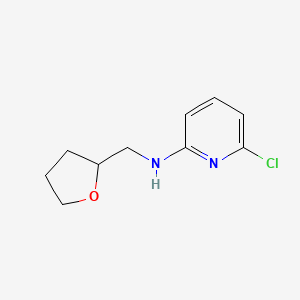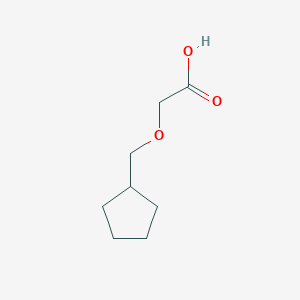
2-(1,6-ジメチル-1H-インドール-3-イル)アセトニトリル
概要
説明
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光学的および熱的性質
インドール誘導体は、光学的および熱的性質について研究されており、これらの特性により、高い蛍光量子収率と良好な熱安定性を備えた蛍光団としての用途に適している可能性があります。 これは、バイオイメージングやオプトエレクトロニクスなどの分野に応用できる可能性があります .
治療的用途
インドール核を持つ化合物は、酸化ストレスの軽減や細胞の活性化、増殖、アポトーシスへの影響において潜在的な可能性を示しています。 これらは、肝臓の損傷や酸化ストレス関連の他の疾患などの治療介入に使用できる可能性があります .
抗炎症効果
一部のインドール誘導体は、特定の細胞タイプにおける炎症促進反応を増強することが判明しており、これは炎症性疾患の研究や抗炎症薬の開発における潜在的な用途を示唆しています .
生物学的可能性
インドール骨格は、多くの合成医薬品分子に存在しており、これは複数の受容体に高い親和性で結合する能力によるものです。 これは、さまざまな臨床状態における医薬品開発における幅広い潜在的な用途を示唆しています .
合成化学
インドール誘導体は、天然物や医薬品における一般的な部分構造です。 これらの合成により、医薬品化学において有用な、ユニークな構造と特性を持つ新しい化合物の開発につながる可能性があります .
抗ウイルス活性
特定のインドール化合物は、H1N1などのウイルスに対して顕著な保護効果を示しており、これは抗ウイルス剤の開発における潜在的な用途を示唆しています .
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These effects can lead to changes in cell proliferation, apoptosis, and overall cellular health.
Molecular Mechanism
The molecular mechanism of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on various tissues and organs.
Subcellular Localization
The subcellular localization of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The precise localization of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is crucial for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNAAWEEITFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286481 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202584-15-4 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)



![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)




![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)




